Tetraallyloxysilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetrakis(prop-2-enyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-8H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAIGLXMIMWFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO[Si](OCC=C)(OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061439 | |
| Record name | Tetraallyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-43-2 | |
| Record name | Silicic acid (H4SiO4) tetra-2-propen-1-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetraallyloxysilane | |
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| Record name | Tetraallyloxysilane | |
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| Record name | Silicic acid (H4SiO4), tetra-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Tetraallyl orthosilicate | |
| Source | EPA DSSTox | |
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| Record name | Tetraallyl orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.665 | |
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| Record name | TETRAALLYLOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWO69KV5RZ | |
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Synthetic Methodologies for Tetraallyloxysilane
Conventional Synthetic Routes to Tetraallyloxysilane
Traditional methods for synthesizing this compound primarily involve two well-established chemical pathways: the direct alcoholysis of silicon tetrachloride and a two-step process starting from tetraethyl orthosilicate (B98303).
Direct Alcoholysis Reactions: Silicon Tetrachloride and Allyl Alcohol Reaction Systems
SiCl₄ + 4 CH₂=CHCH₂OH → Si(OCH₂CH=CH₂)₄ + 4 HCl
In a typical procedure, silicon tetrachloride is reacted with a stoichiometric excess of allyl alcohol. polymer-korea.or.krpolymer-korea.or.kr The reaction is generally carried out at a moderate temperature, for instance, 50°C for a duration of three hours, to ensure a complete reaction. polymer-korea.or.krpolymer-korea.or.kr A significant byproduct of this reaction is hydrogen chloride (HCl), which is a corrosive gas. polymer-korea.or.krwikipedia.org To neutralize this acidic byproduct, a base such as sodium hydrogen carbonate is often added to the reaction mixture upon completion. polymer-korea.or.krpolymer-korea.or.kr
Table 1: Reaction Parameters for the Direct Alcoholysis Synthesis of this compound
| Parameter | Value | Reference |
|---|---|---|
| Reactant 1 | Silicon Tetrachloride (0.166 mol) | polymer-korea.or.krpolymer-korea.or.kr |
| Reactant 2 | Allyl Alcohol (0.666 mol) | polymer-korea.or.krpolymer-korea.or.kr |
| Temperature | 50 °C | polymer-korea.or.krpolymer-korea.or.kr |
| Reaction Time | 3 hours | polymer-korea.or.krpolymer-korea.or.kr |
Two-Step Hydrolysis and Nucleophilic Substitution Routes: Tetraethyl Orthosilicate Precursors
An alternative to the direct alcoholysis of silicon tetrachloride is a two-step route that begins with tetraethyl orthosilicate (TEOS). umich.eduatamanchemicals.com TEOS is less reactive and less hazardous than silicon tetrachloride. atamanchemicals.com The synthesis involves an initial hydrolysis of TEOS, followed by a nucleophilic substitution with allyl alcohol. umich.eduresearchgate.net
Si(OC₂H₅)₄ + 4 H₂O → Si(OH)₄ + 4 C₂H₅OH (Hydrolysis)
Si(OH)₄ + 4 CH₂=CHCH₂OH → Si(OCH₂CH=CH₂)₄ + 4 H₂O (Nucleophilic Substitution)
This method avoids the production of corrosive HCl gas, making it a potentially safer, albeit more complex, synthetic route. atamanchemicals.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. itrcweb.org In the context of this compound synthesis, green approaches focus on several key areas: the use of less hazardous reactants, the development of catalytic processes, and the use of environmentally benign solvents. acs.orgmatanginicollege.ac.in
One approach is to move away from silicon tetrachloride, which is highly reactive and produces corrosive HCl. wikipedia.org Utilizing precursors like tetraethyl orthosilicate (TEOS) is considered a greener alternative due to its lower toxicity and the avoidance of HCl byproduct formation. atamanchemicals.com Furthermore, research into direct synthesis from silica (B1680970) and alcohol, while not yet standard for this compound, points towards more sustainable pathways for alkoxysilane production in general. researchgate.net The use of mechanochemical methods, which involve solvent-free reactions, is another green chemistry strategy that has been successfully applied to the synthesis of other complex inorganic compounds and could be explored for this compound. rsc.org
Atom-Economical Synthesis Strategies for this compound
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgepa.gov An ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product. wikipedia.orgnwnu.edu.cn
The direct alcoholysis of silicon tetrachloride with allyl alcohol, while a common method, has a lower atom economy due to the formation of four equivalents of hydrogen chloride as a byproduct. polymer-korea.or.krwikipedia.org
SiCl₄ + 4 CH₂=CHCH₂OH → Si(OCH₂CH=CH₂)₄ + 4 HCl
In contrast, catalytic reactions that facilitate the direct addition of allyl alcohol to a silicon source with minimal byproduct formation would represent a more atom-economical approach. organic-chemistry.orgnih.gov For instance, nickel-catalyzed cross-coupling reactions of allyl alcohols with silylating agents have been shown to be highly atom-economical for the synthesis of other allylsilanes. organic-chemistry.orgnih.gov While not yet reported specifically for this compound, such catalytic strategies hold promise for developing more efficient and sustainable synthetic routes. nwnu.edu.cn
Purification and Isolation Techniques in this compound Synthesis
Following the synthesis of this compound, purification and isolation are crucial steps to obtain a product of high purity. The choice of technique depends on the synthetic route and the nature of the impurities.
For the direct alcoholysis method, the initial workup involves neutralizing the hydrogen chloride byproduct, typically with a base like sodium hydrogen carbonate. polymer-korea.or.krpolymer-korea.or.kr After neutralization, the resulting salt is removed, often by filtration. The crude product, which is typically a yellowish oily liquid, is then subjected to further purification. polymer-korea.or.krpolymer-korea.or.kr
Distillation under reduced pressure is a common method to purify the final product. polymer-korea.or.kr This technique separates the this compound from any unreacted starting materials or higher boiling point byproducts.
Other purification techniques that can be employed include:
Washing: The crude product can be washed with water or a dilute aqueous solution to remove any remaining water-soluble impurities. itmedicalteam.pl
Drying: After washing, the organic layer containing the product is dried using a suitable drying agent, such as anhydrous magnesium sulfate, to remove any residual water. polymer-korea.or.kr
Chromatography: For achieving very high purity, column chromatography can be used. hilarispublisher.commdpi.com This technique separates compounds based on their differential adsorption on a stationary phase. hilarispublisher.com
The purity of the final product is often confirmed using analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. polymer-korea.or.krpolymer-korea.or.kr
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Si(OCH₂CH=CH₂)₄ |
| Silicon Tetrachloride | SiCl₄ |
| Allyl Alcohol | CH₂=CHCH₂OH |
| Hydrogen Chloride | HCl |
| Sodium Hydrogen Carbonate | NaHCO₃ |
| Tetraethyl Orthosilicate (TEOS) | Si(OC₂H₅)₄ |
| Silanol (B1196071) | Si(OH)₄ |
| Ethanol (B145695) | C₂H₅OH |
Chemical Reactivity and Mechanistic Studies of Tetraallyloxysilane
Hydrolytic Stability and Decomposition Pathways of Tetraallyloxysilane
This compound, as an alkoxysilane, possesses Si-O-C bonds that are susceptible to hydrolysis. The hydrolytic stability of such compounds is a critical factor in their application and storage. Generally, the silicon-oxygen-carbon linkage can be cleaved by water, a reaction that is often catalyzed by either acids or bases. This process would lead to the formation of silicic acid and allyl alcohol.
Chemical Hydrolysis : The primary decomposition pathway in aqueous environments is the hydrolysis of the ester-like Si-O bonds. This reaction typically occurs between pH 5 and 8. acsgcipr.org The process breaks down the molecule into smaller, more polar fragments.
Biotic Degradation : In environments containing microorganisms, enzymatic processes can metabolize the molecule. acsgcipr.org Xenobiotic materials are often transformed to facilitate excretion or to be used as a carbon source. acsgcipr.org
Photolytic Decomposition : If the molecule absorbs sunlight (wavelengths >290 nm), it can undergo direct photolytic decomposition. acsgcipr.org Indirect photochemical oxidation can also occur through reactions with reactive species like hydroxyl radicals generated in the environment. acsgcipr.org
Studies on analogous crosslinking agents, such as tetraallylammonium bromide (TAAB), have investigated their stability under harsh conditions. For instance, TAAB has shown resistance to alkaline hydrolysis in a 1 M KOH solution over extended periods, suggesting that the allyl groups themselves are relatively stable. mdpi.com However, the Si-O bonds in this compound represent the most probable sites for initial hydrolytic attack, leading to the release of allyl alcohol and the formation of silica (B1680970) networks. The ultimate decomposition products would likely be innocuous fragments that are eventually mineralized into carbon dioxide and other simple compounds. acsgcipr.org
Isomerization Reactions of Allyl Moieties in this compound
The four allyl groups (–CH₂–CH=CH₂) in this compound can undergo isomerization to form the corresponding 1-propenyl isomers (–CH=CH–CH₃). This transformation is of significant interest as it alters the chemical properties and reactivity of the molecule. The reaction is typically facilitated by transition metal catalysts.
Research has identified several ruthenium and rhodium complexes as highly effective catalysts for the isomerization of multifunctional allyl compounds, including this compound. researchgate.netresearchgate.net These reactions are often carried out under mild conditions, either in a solvent or neat, and can produce the (Z)-1-propenyl isomers with high to quantitative yields. researchgate.netresearchgate.net
Some of the key catalytic systems are detailed in the table below.
| Catalyst Precursor | Co-catalyst/Conditions | Product | Reference |
| Ru(CO)₃(PPh₃)₂ | Mild conditions, with or without solvent | (Z)-Tetra(1-propenyl)oxysilane | researchgate.net, researchgate.net |
| RuCl(H)(CO)(PPh₃)₃ | Mild conditions, with or without solvent | (Z)-Tetra(1-propenyl)oxysilane | researchgate.net, researchgate.net |
| RuCl₂(PPh₃)₃ | Mild conditions, with or without solvent | (Z)-Tetra(1-propenyl)oxysilane | researchgate.net, researchgate.net |
| RuCl₂(PPh₃)₃ | NaBH₄ | (Z)-Tetra(1-propenyl)oxysilane | researchgate.net, researchgate.net |
| RuH₂(PPh₃)₄ | Mild conditions, with or without solvent | (Z)-Tetra(1-propenyl)oxysilane | researchgate.net, researchgate.net |
| RhH(CO)(PPh₃)₃ | Mild conditions, with or without solvent | (Z)-Tetra(1-propenyl)oxysilane | researchgate.net, researchgate.net |
Notably, ruthenium catalysts are sometimes inhibited by solvents containing active hydrogen atoms or by substrates with strongly coordinating nitrogen atoms. researchgate.netresearchgate.net Cationic rhodium(I) complexes with diphosphine ligands have also been shown to be effective for the 1,3-hydrogen migration in functionalized allylic compounds. iupac.org
The mechanism for the transition metal-catalyzed isomerization of allylic compounds is generally understood to proceed through one of two primary pathways: the π-allyl metal hydride mechanism or the metal hydride addition/elimination mechanism. uu.nl
In the context of ruthenium and rhodium catalysts, the isomerization is believed to be initiated by the formation of a distinct η³-allyl metal hydride species. researchgate.net This involves the oxidative addition of the ruthenium(0) or rhodium(I) center to an allylic C-H bond. researchgate.net Theoretical studies on similar allylic ether isomerizations suggest that the process involves coordination of the metal to the allyl group, followed by a proton shift that allows for the interconversion to the more thermodynamically stable product. sioc-journal.cn For many ruthenium-catalyzed isomerizations of allylic alcohols, a mechanism involving coordination of the oxygen moiety has also been proposed. uu.nl The high stereoselectivity observed, which predominantly yields the (Z)-isomer of the propenyl group, suggests a highly ordered, intramolecular 1,3-hydrogen migration within the metal-substrate complex. researchgate.netiupac.org
Catalytic Systems for Isomerization: Ruthenium and Rhodium Complexes
Complexation Chemistry of this compound
The allyl groups of this compound contain C=C double bonds that can donate electron density to metal centers, allowing the molecule to act as a ligand in coordination chemistry. This results in the formation of metal-allyl π-complexes.
This compound can function as a tetradentate ligand, coordinating to metal ions through the π-electrons of its four allyl groups. A notable example is the synthesis of a π-complex with copper(I) chloride. researchgate.net The complex, with the formula 5CuCl⋅Si(O–CH₂–CH=CH₂)₄, was synthesized via an alternating-current electrochemical technique using CuCl₂·2H₂O as a starting material. researchgate.net In this reaction, Cu(II) is reduced to Cu(I), which then coordinates with the allyl moieties of the this compound ligand. The formation of such π-complexes is a known feature of olefinic ligands interacting with copper(I) halides. researchgate.net
The structure of the copper(I) chloride complex with this compound, 5CuCl⋅Si(O–CH₂–CH=CH₂)₄, has been elucidated using single-crystal X-ray diffraction analysis. researchgate.net The analysis reveals a complex polymeric structure where the this compound molecule acts as a cross-bridging ligand. researchgate.net Each of the four allyl groups coordinates to a different copper center, linking inorganic fragments together. researchgate.net
The crystallographic data for this complex are summarized in the table below.
| Parameter | Value | Reference |
| Formula | 5CuCl⋅Si(O–CH₂–CH=CH₂)₄ | researchgate.net |
| Crystal System | Tetragonal | researchgate.net |
| Space Group | P4/n | researchgate.net |
| a (Å) | 13.813(2) | researchgate.net |
| c (Å) | 5.9424(7) | researchgate.net |
| Z (formula units/cell) | 2 | researchgate.net |
The structural analysis highlights the ability of the flexible this compound molecule to adopt a conformation that allows it to bridge multiple metal centers, demonstrating its utility as a building block in coordination polymers.
Formation of Metal-Allyl π-Complexes
Functionalization Reactions of this compound
The allyl groups of this compound are amenable to a variety of addition reactions, allowing for the introduction of diverse functional groups.
Hydrosilylation Reactions and Initiator Systems (e.g., AIBN)
Hydrosilylation is a key reaction for modifying this compound, involving the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the allyl groups. This reaction is typically catalyzed by transition metal complexes or initiated by radical species. wikipedia.orglibretexts.org
Catalyst Systems: A variety of catalysts can be employed for hydrosilylation, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being highly effective. wikipedia.orgmdpi.com However, due to the cost and potential for metal contamination, research has expanded to include catalysts based on more abundant metals like iron, cobalt, and nickel, as well as metal-free systems. nih.govrsc.org The choice of catalyst and ligands can influence the regioselectivity of the addition, leading to either Markovnikov or anti-Markovnikov products. nih.gov For instance, the Chalk-Harrod mechanism is a widely accepted model for metal-catalyzed hydrosilylation, involving oxidative addition of the hydrosilane to the metal center, coordination of the alkene, migratory insertion, and finally, reductive elimination of the product. wikipedia.orgmdpi.com
Initiator Systems: Radical-initiated hydrosilylation provides an alternative to metal catalysis. Initiators like 2,2'-azobis(isobutyronitrile) (AIBN) can trigger the reaction upon thermal decomposition. dergipark.org.trnih.gov AIBN decomposes to form 2-cyano-2-propyl radicals, which can then abstract a hydrogen atom from a thiol to generate a thiyl radical in thiol-ene reactions, a related process. dergipark.org.trnih.gov This radical can then add to the double bond of the allyl group. While effective, the use of AIBN in some thiol-ene polymerizations has been found to potentially lead to non-homogeneous products, as the initiator radical can also directly attack the alkene double bond, which is considered a side reaction. dergipark.org.tr
The thiol-ene reaction, a related "click chemistry" process, also utilizes radical initiators like AIBN or UV irradiation to add thiols across the allyl double bonds. rsc.orgwikipedia.org This method is highly efficient, proceeds with anti-Markovnikov selectivity, and can be used to introduce a wide range of functionalities. rsc.orgwikipedia.org
Table 1: Comparison of Initiator Systems for Reactions of Allyl Groups
| Initiator/Catalyst | Reaction Type | Mechanism | Key Features |
|---|---|---|---|
| Platinum Catalysts (e.g., Speier's, Karstedt's) | Hydrosilylation | Catalytic (Chalk-Harrod mechanism) | High efficiency, but can be costly. wikipedia.orgmdpi.com |
| AIBN | Radical Thiol-Ene/Hydrosilylation | Radical Chain Reaction | Thermally initiated, can have side reactions. dergipark.org.trnih.gov |
| UV Initiators (e.g., DMPA) | Photoinitiated Thiol-Ene | Photochemical Radical Generation | Allows for spatial and temporal control of the reaction. nih.gov |
Cross-Linking Mechanisms Involving Unsaturated Carbon-Carbon Bonds
The presence of four allyl groups makes this compound an effective cross-linking agent. Cross-linking transforms individual polymer chains into a three-dimensional network, significantly altering the material's properties. wikipedia.org The unsaturated carbon-carbon bonds of the allyl groups are the primary sites for these cross-linking reactions.
The mechanism of cross-linking often involves radical polymerization. Initiators, such as peroxides or AIBN, generate free radicals that attack the double bonds of the allyl groups. This creates a new radical on the this compound molecule, which can then react with another allyl group on a different molecule, propagating a chain reaction that forms a covalent network. researchgate.netresearchgate.net
In the context of polymers blended with this compound or similar multifunctional allyl compounds, the cross-linking process can create bridged or star-shaped configurations between polymer chains. mdpi.com The density of these cross-links is a critical factor that determines the final mechanical properties of the material, such as rigidity and elasticity. wikipedia.org For example, in sulfur vulcanization of rubber, polysulfide bonds form cross-links, and the length and density of these links dictate the material's flexibility. mdpi.com Similarly, the covalent C-C bonds formed during peroxide-induced cross-linking create a rigid network. mdpi.com
Another important cross-linking reaction is the thiol-ene reaction. When this compound is reacted with a multifunctional thiol in the presence of a radical initiator, a cross-linked network is formed through the successive addition of thiol groups to the allyl double bonds. rsc.org This "click" reaction is known for its high efficiency and ability to form uniform polymer networks. dergipark.org.tr
Silylcupration and Carbonyl-Ene Reactions of this compound Derivatives
While direct silylcupration of this compound itself is not a primary focus in the literature, the principles of silylcupration and subsequent carbonyl-ene reactions are highly relevant to the chemistry of its derivatives, particularly allylsilanes which can be synthesized from it.
Silylcupration: This reaction involves the addition of a silyl-copper reagent to an unsaturated bond, such as an alkyne or allene. It is a powerful method for synthesizing allylsilanes with high stereocontrol. researchgate.netarkat-usa.org The resulting allylsilane derivatives are valuable synthetic intermediates.
Carbonyl-Ene Reaction: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"), such as a carbonyl group. wikipedia.org In the context of this compound derivatives, an intramolecular carbonyl-ene reaction of an oxo-allylsilane can be a powerful strategy for constructing carbocyclic rings. arkat-usa.org These reactions can be promoted thermally or by Lewis acids, with the latter often allowing for milder reaction conditions and high stereoselectivity. arkat-usa.orgwikipedia.org The mechanism is generally considered to be a concerted process involving a six-membered, chair-like transition state. arkat-usa.orgwikipedia.org The stereochemical outcome can be highly predictable, making it a valuable tool in asymmetric synthesis. organic-chemistry.org For example, the reaction of an allylsilane with a glyoxal (B1671930) derivative, catalyzed by a chiral nickel(II) complex, can produce α-hydroxy carbonyl compounds with high enantioselectivity. organic-chemistry.org
Table 2: Key Reactions of Allylsilane Derivatives
| Reaction | Description | Key Features |
|---|---|---|
| Silylcupration of Allenes/Alkynes | Addition of a silyl-copper reagent to form allylsilanes. | Highly stereocontrolled synthesis of allylsilane building blocks. researchgate.netarkat-usa.org |
| Intramolecular Carbonyl-Ene Reaction | Cyclization of an oxo-allylsilane via a pericyclic reaction. | Powerful method for carbocyclic ring formation; can be catalyzed by Lewis acids for high stereoselectivity. arkat-usa.orgwikipedia.org |
| Intermolecular Carbonyl-Ene Reaction | Reaction of an allylsilane with an external carbonyl compound. | Forms γ,δ-unsaturated α-hydroxy carbonyl compounds, often with high enantioselectivity using chiral catalysts. organic-chemistry.org |
Polymerization and Material Science Applications of Tetraallyloxysilane
Role as a Monomer and Cross-Linking Agent in Polymer Synthesis
Tetraallyloxysilane serves as a key building block in the creation of silicon-containing polymers. researchgate.net Its four allyl groups are capable of participating in polymerization reactions, allowing it to act as a monomer to form polysiloxanes or as a cross-linking agent to create three-dimensional polymer networks. researchgate.netresearchgate.net This cross-linking ability is crucial for enhancing the thermal stability, chemical resistance, and mechanical properties of the final material. researchgate.net
In polymer synthesis, this compound can be incorporated into various polymer matrices. For instance, it has been used to prepare interpenetrating polymer networks (IPNs) with unsaturated polyesters. mdpi.comresearchgate.net The incorporation of this silane (B1218182) monomer can influence the curing parameters of the resin system. Studies have shown that increasing the percentage of reactive silane monomers like this compound can shift the exothermic curing peak of unsaturated polyesters to different temperatures, indicating an alteration in the polymerization reactivity. researchgate.net This ability to modify curing behavior is technologically significant for tailoring the processing conditions and final properties of thermosetting plastics. researchgate.net
Synthesis and Characterization of Silicon-Containing Polymers Derived from this compound
The synthesis of polymers from this compound typically involves radical polymerization of its allyl groups. One common method involves its use as a co-monomer in bulk radical polymerization with other resins, such as unsaturated polyesters. nih.govwikipedia.org The synthesis of the this compound monomer itself can be achieved through reactions such as the one between silicon tetrachloride and allyl alcohol, or via the hydrolysis of tetraethoxysilane (TEOS) followed by a reaction with allyl chloride. mdpi.comnih.govwikipedia.org
The resulting silicon-containing polymers are characterized using various analytical techniques to confirm their structure and properties.
Fourier Transform Infrared Spectroscopy (FTIR) is used to identify the characteristic functional groups. In polymers derived from this compound, FTIR spectra would show the disappearance or reduction of the C=C stretching vibrations (around 1601 cm⁻¹) from the allyl groups, indicating their consumption during polymerization. Key peaks confirming the structure of the this compound monomer include strong bands for Si-O-C stretching (around 1050-1094 cm⁻¹) and vibrations associated with the allyl group. mdpi.comnih.govwikipedia.org
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy provides detailed information about the chemical environment of the protons. For the this compound monomer, signals corresponding to the allylic protons (–HC=CH–) are observed in the δ = 5.7-6.3 ppm region, while the methylene (B1212753) protons (–OCH₂–) appear around δ = 4.3-4.4 ppm. mdpi.com Changes in these signals in the polymer spectrum confirm the polymerization process.
Cryoscopy or Gel Permeation Chromatography (GPC) can be used to determine the average molecular weight of the synthesized polymers. mdpi.com
Thermal Analysis techniques like Differential Scanning Calorimetry (DSC) are employed to study the curing process and thermal transitions, such as the glass transition temperature (Tg), of the resulting polymers. mdpi.comnih.govwikipedia.org
The combination of silicon and oxygen atoms with organic moieties in these polymers leads to a unique blend of properties, paving the way for a wide spectrum of practical applications. pinfa.eu
Development of Flame Retardant Materials
A significant application of this compound in material science is in the development of flame-retardant materials. Its silicon content plays a crucial role in enhancing the fire resistance of polymers.
This compound is utilized as an intrinsic, halogen-free flame retardant co-curing agent. nih.govwikipedia.org When incorporated into a polymer matrix, it is not merely a physical additive but becomes chemically part of the polymer network during the curing process. This intrinsic nature ensures its permanent presence and uniform distribution within the material, preventing issues like migration or leaching that can occur with additive-type flame retardants. The silicon within the polymer backbone contributes to improved thermal stability and char formation upon exposure to heat, which is a key mechanism of flame retardancy. nih.govwikipedia.org
This compound has been successfully used to formulate flame-resistant unsaturated polyester (B1180765) (UPE) resins, particularly for applications like wood coatings. nih.govwikipedia.org In a typical formulation, an unsaturated polyester resin is synthesized, and then blended with this compound and a radical initiator to be cured. Research has demonstrated that increasing the concentration of this compound in the UPE resin (termed AUPE) significantly enhances its physical and flame-retardant properties. nih.govwikipedia.org
The performance of these resin systems is evaluated using standardized tests. For instance, the Heat Deflection Temperature (HDT), which indicates the temperature at which a polymer deforms under a specified load, increases with higher this compound content. nih.govwikipedia.org This suggests an improvement in the material's thermal stability and stiffness. Similarly, properties like hardness also show improvement. nih.govwikipedia.org Flammability tests, such as the UL 94 vertical burn test, are used to classify the material's ability to self-extinguish after ignition. nih.govwikipedia.org
| Property | Test Method | AUPE I | AUPE II |
|---|---|---|---|
| Heat Deflection Temp. (°C) | ISO 75-A | 77 | 105 |
| Hardness (Barcol) | ASTM D2583 | 40 | 48 |
| Volumetric Shrinkage (%) | ASTM D2521 | 7.1 | 6.4 |
| Water Absorption (%) | ASTM D570 | 0.14 | 0.11 |
This table presents data synthesized from research findings where AUPE II has a higher concentration of this compound than AUPE I. nih.govwikipedia.org
The thermal degradation behavior of polymers modified with this compound is typically studied using thermogravimetric analysis (TGA), derivative thermogravimetry (DTG), and differential scanning calorimetry (DSC). nih.govwikipedia.org TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability.
In the context of flame retardancy, the degradation process of a polymer like unsaturated polyester involves the breaking of polymer chains, particularly at the ester groups, leading to the formation of volatile, flammable products. mdpi.com The incorporation of this compound alters this degradation pathway. The silicon component promotes the formation of a stable char layer at high temperatures. specificpolymers.compinfa.eu This char acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatiles into the gas phase. nih.gov TGA results for this compound-modified polyesters show a higher char yield at elevated temperatures compared to the unmodified resin, which is direct evidence of this protective mechanism. nih.govwikipedia.org The DTG curve, which shows the rate of weight loss, can reveal changes in the decomposition stages, often indicating a more controlled degradation process in the presence of the silicon-containing agent. researchgate.net
In flame retardant technology, it is common to combine different types of flame retardants to achieve synergistic effects, where the combined performance is greater than the sum of the individual components. alfa-chemistry.commdpi.commdpi.com Common synergistic systems involve combinations of phosphorus, nitrogen, and silicon-containing compounds. nih.govresearchgate.net
Phosphorus-based flame retardants primarily act in the condensed phase by promoting char formation and creating a protective layer of polyphosphoric acid. specificpolymers.compinfa.eualfa-chemistry.com
Nitrogen-based flame retardants , like melamine (B1676169) and its derivatives, can act as blowing agents. pinfa.eualfa-chemistry.com They release non-flammable gases (e.g., nitrogen, ammonia) upon decomposition, which dilutes the flammable gases and oxygen in the gas phase and helps to foam the char layer, enhancing its insulating properties (an intumescent effect). pinfa.eumdpi.com
While specific studies detailing the synergistic effects of this compound with other particular flame retardants were not prominent in the searched literature, the principles of P-N-Si synergism are well-established. nih.govresearchgate.net Theoretically, in such a system, this compound would contribute to the thermal stability and integrity of the char layer through the formation of silica (B1680970) (SiO₂) or silicon oxycarbide. This silicon-based ceramic-like layer can reinforce the carbonaceous char produced by the phosphorus compound, making it more robust and effective as a barrier. nih.govresearchgate.net The nitrogen compound would simultaneously contribute to the expansion of this char layer. This multi-faceted approach, acting in both the condensed phase (char formation) and gas phase (dilution), is a highly effective strategy for imparting flame retardancy to polymers. mdpi.com
Thermal Degradation Behavior of this compound-Modified Polymers in Fire Retardancy
Interpenetrating Polymer Networks (IPNs) Incorporating this compound
Interpenetrating Polymer Networks (IPNs) are a class of materials in which two or more crosslinked polymers are synthesized in the presence of each other, resulting in a physically interlocked structure without covalent bonds between the individual networks. polymer-korea.or.kr The incorporation of this compound into IPNs can enhance their properties, leading to materials with tailored characteristics.
Synthesis of this compound-Based IPNs
The synthesis of IPNs containing this compound typically involves the simultaneous or sequential polymerization of the silane monomer with another polymer system, such as an unsaturated polyester resin like Palatal. polymer-korea.or.kr In a simultaneous IPN formation, predetermined quantities of this compound and the second monomer (e.g., Palatal resin) are mixed. polymer-korea.or.krpolymer-korea.or.kr An initiator system, such as ethyl methyl ketone peroxide and a cobalt octoate accelerator, is then added to the mixture to induce polymerization of both components. polymer-korea.or.krpolymer-korea.or.kr
The process begins with the gentle mixing of the this compound and Palatal resin for a short duration at room temperature. polymer-korea.or.krpolymer-korea.or.kr Following the addition of the initiator and accelerator, the resulting mixture is allowed to cure, often overnight at room temperature. polymer-korea.or.krpolymer-korea.or.kr This method results in the formation of a simultaneous IPN, where both the polysiloxane and polyester networks form concurrently. polymer-korea.or.kr The weight percentage of this compound can be varied to tailor the final properties of the IPN. polymer-korea.or.krpolymer-korea.or.kr Studies have explored compositions with 5-20% of the silane monomer. polymer-korea.or.krpolymer-korea.or.kr
Curing Kinetics and Network Formation in IPNs
The curing behavior of this compound-based IPNs is a critical aspect that influences the final material properties. Differential Scanning Calorimetry (DSC) is a common technique used to study the curing kinetics. polymer-korea.or.krpolymer-korea.or.kr DSC thermograms of this compound/Palatal IPNs show a single exothermic peak, which confirms the simultaneous formation of the interpenetrating networks. polymer-korea.or.krpolymer-korea.or.kr
The incorporation of this compound has a notable effect on the curing parameters. As the percentage of this compound in the IPN increases, the peak curing temperature shifts. For instance, in an IPN with Palatal resin, which has an optimum curing temperature of 97°C, the addition of 20% this compound can lower the peak curing temperature to 83°C. polymer-korea.or.krpolymer-korea.or.kr This indicates that the silane monomer increases the reactivity of the Palatal resin towards polymerization. polymer-korea.or.krpolymer-korea.or.kr
Furthermore, the activation energy for the curing process is also affected. For IPNs of Palatal and this compound, the activation energy significantly decreases as the ratio of the silane monomer increases. polymer-korea.or.kr For example, the activation energy was observed to decrease from 128.3 kJ/mol to 77.3 kJ/mol with an increasing concentration of this compound. polymer-korea.or.kr The rates of formation of the two networks in an IPN are interconnected, with the change in the reaction rate of one network influencing the reaction rate of the other. kpi.ua
Table 1: DSC Curing Parameters of Palatal-Tetraallyloxysilane IPNs
| This compound (%) | Peak Curing Temperature (°C) | Activation Energy (kJ/mol) |
| 0 | 97 | 128.3 |
| 20 | 83 | 77.3 |
Note: Data compiled from studies on Palatal-based IPNs. polymer-korea.or.krpolymer-korea.or.kr
Advanced Material Systems
Beyond IPNs, this compound serves as a precursor for a range of advanced material systems, leveraging its unique chemical structure for applications in electronics, high-temperature materials, and nanotechnology.
Low Dielectric Constant Interlayer Dielectric Films from this compound Precursors
In the microelectronics industry, there is a persistent demand for materials with low dielectric constants (low-k) to serve as interlayer dielectrics, which help to reduce signal delay, cross-talk, and power consumption in integrated circuits. jkps.or.kr Organosilicon precursors are widely investigated for the deposition of low-k films. google.com this compound has been identified as a potential precursor for creating nanocomposite thin films with low dielectric constants. vt.edu
Polymer-Derived Ceramics (PDCs) using this compound
Polymer-Derived Ceramics (PDCs) are a class of ceramic materials produced by the pyrolysis of preceramic polymers, typically in an inert atmosphere. wikipedia.orgmdpi.com This method offers advantages in processing and shaping complex ceramic components that are difficult to achieve through traditional powder-based methods. wikipedia.org The resulting ceramics, such as silicon oxycarbide (SiOxCy), exhibit high thermal and chemical stability. wikipedia.orgencyclopedia.pub
While the direct use of this compound as a sole precursor for PDCs is not detailed in the provided results, its structure suggests its potential as a preceramic polymer. The silicon-oxygen backbone and the organic allyl groups make it a candidate for forming silicon oxycarbide upon pyrolysis. The general process for creating PDCs involves shaping the preceramic polymer, cross-linking it, and then pyrolyzing it at high temperatures, often between 1100°C and 1300°C, to convert it into a ceramic material. wikipedia.orgmdpi.com The final composition and properties of the PDC depend on the initial polymer and the pyrolysis conditions. wikipedia.org
Dendrimer Synthesis and Architecture based on this compound
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, tree-like architecture. ijapbc.comwjarr.com Their unique structure makes them suitable for a variety of applications. This compound has been utilized as a core molecule in the synthesis of carbosilane dendrimers. researchgate.net
The synthesis of these dendrimers follows a divergent approach. researchgate.net The process begins with the this compound core. This core undergoes a hydrosilylation reaction with a reagent like dichloromethylsilane. This is followed by an alkenylation step, for example, with allylmagnesium bromide, to create the first generation of the dendrimer. researchgate.net This sequence of hydrosilylation and alkenylation can be repeated to build up subsequent generations of the dendrimer, leading to a controlled, branched structure. researchgate.net
Application in Protective Coatings and Composites
This compound (TAS) serves as a functional monomer and cross-linking agent in the formulation of advanced protective coatings and composite materials. Its incorporation into polymer matrices can significantly enhance properties such as flame retardancy, thermal stability, and mechanical strength.
A notable application is in the development of halogen-free, flame-retardant resins for wood coatings. d-nb.inforesearchgate.netdntb.gov.uanih.gov In one area of research, this compound was used as an intrinsic flame-retardant co-curing agent in the synthesis of an allyloxysilane-unsaturated polyester (AUPE) resin. d-nb.inforesearchgate.net This resin was created through the bulk radical polymerization of TAS with an unsaturated polyester (UPE) synthesized from terephthalic acid. d-nb.inforesearchgate.net The resulting AUPE coating demonstrated improved fire resistance and thermal stability compared to the pure unsaturated polyester resin. d-nb.info
The inclusion of this compound into the polyester matrix leads to measurable improvements in the physical properties of the final material. As the concentration of TAS increases, the thermal and mechanical characteristics are enhanced. For instance, the Heat Deflection Temperature (HDT) of the resin increases with a higher TAS content, indicating better thermal stability. d-nb.info
Table 1: Physical Properties of Allyloxysilane-Unsaturated Polyester (AUPE) Resins
This table presents data on the physical properties of unsaturated polyester resins modified with varying content of this compound (TAS).
| Property | UPE (0% TAS) | AUPE I (Low % TAS) | AUPE II (High % TAS) | Test Standard |
| Heat Deflection Temp (HDT) | 77 °C | 88 °C | 105 °C | ISO 75-A, ASTM 648 |
| Hardness (Barcol) | 33 | 38 | 45 | ASTM D2583 |
| Water Absorption (%) | 0.21 | 0.15 | 0.11 | ASTM D570 |
| Volumetric Shrinkage (%) | 8.5 | 7.2 | 6.5 | ASTM 3521 |
| Data sourced from research on flame-retardant unsaturated polyester-allyloxysilane resins. d-nb.infonih.gov |
The silicon content from TAS is crucial for the enhanced flame retardancy. During combustion, it facilitates the formation of a stable char layer on the surface of the material. This char acts as a barrier, insulating the underlying material from the heat source and limiting the release of flammable volatiles, thus slowing down fire propagation. d-nb.info This makes TAS a valuable component in creating fireproof coatings for flammable substrates like wood. d-nb.inforesearchgate.netdntb.gov.uanih.gov
Polymeric Blends and Copolymers Utilizing this compound (e.g., Parylene N Copolymers)
This compound is also utilized in the creation of specialized polymeric blends and copolymers to achieve tailored material properties. Its multi-functional allyl groups allow it to be copolymerized with various monomers, leading to materials with unique electrical and thermal characteristics.
A significant example is its use as a comonomer with p-xylylene in the plasma-enhanced chemical vapor deposition (PECVD) process to form copolymers of Parylene N. google.com Parylene N is a polymer known for its excellent conformal coating properties but has limitations in terms of thermal stability and adhesion to certain substrates. google.comparyleneengineering.com Copolymerization with a comonomer like this compound, which has multiple carbon-carbon double bonds, can produce films with lower dielectric constants, a desirable property for use in sub-micron semiconductor devices. google.com The process involves combining p-xylylene with TAS in amounts ranging from approximately 1% to 15% by weight. google.com The resulting copolymer film has a dielectric constant ranging from about 2.2 to 2.5, an improvement over standard Parylene N. google.com
Beyond vapor-deposited copolymers, this compound is used to form Interpenetrating Polymer Networks (IPNs). IPNs are blends of two or more crosslinked polymers where the networks are physically entangled but not covalently bonded to each other. polymer-korea.or.kr Research has shown the successful preparation of IPNs by combining TAS with Palatal, an unsaturated polyester resin. polymer-korea.or.kr The incorporation of TAS into the Palatal resin was found to improve curing parameters. As the weight percentage of TAS in the blend increased, the activation energy required for the curing process significantly decreased, indicating that TAS acts as a reactive monomer that enhances the polymerization reactivity of the resin. polymer-korea.or.kr
Table 2: Curing Parameters of Palatal-Tetraallyloxysilane IPNs
This table shows the effect of increasing this compound concentration on the activation energy of the curing process for Palatal-based Interpenetrating Polymer Networks (IPNs).
| % TAS in IPN | Activation Energy (Ea) |
| 0% (Pure Palatal) | 128.3 kJ/mol |
| 20% | 77.3 kJ/mol |
| Data sourced from a study on the thermal curing of IPNs based on Palatal and silane monomers. polymer-korea.or.kr |
This enhanced reactivity and the resulting properties make TAS-based blends and copolymers suitable for a range of applications where customized thermal, mechanical, or electrical characteristics are required. google.compolymer-korea.or.kr
Advanced Characterization and Analytical Methodologies for Tetraallyloxysilane and Its Derivatives
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in the study of tetraallyloxysilane, providing detailed insights into its chemical structure and composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating the structure of molecules. usm.myresearchgate.net The principle of FT-IR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. usm.myslideshare.net The resulting spectrum is a unique molecular fingerprint. usm.my
In the analysis of this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure. These characteristic peaks correspond to the vibrations of specific bonds within the molecule.
A typical FT-IR spectrum of this compound would exhibit the following significant peaks:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3080 | =C-H stretching | Allyl group |
| ~2930, ~2870 | C-H stretching | Alkyl group |
| ~1645 | C=C stretching | Allyl group |
| ~1100-1000 | Si-O-C stretching | Alkoxysilane |
| ~990, ~920 | =C-H bending (out-of-plane) | Allyl group |
The presence of these bands, particularly the C=C stretching of the allyl groups and the Si-O-C stretching of the alkoxysilane core, provides clear evidence for the chemical structure of this compound. During polymerization, the intensity of the peaks associated with the allyl groups (around 1645 cm⁻¹) would decrease, indicating the consumption of the double bonds and the formation of a polymer network.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ²⁹Si-NMR) for Molecular Structure and Composition
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound. youtube.comirisotope.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. savemyexams.comlibretexts.org
¹H-NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule. The spectrum of this compound shows distinct signals for the different types of protons in the allyl groups. The chemical shifts (δ) are typically observed in the following regions:
~5.9 ppm: Protons of the -CH= group (multiplet)
~5.2 ppm: Protons of the =CH₂ group (multiplet)
~4.2 ppm: Protons of the -O-CH₂- group (doublet)
¹³C-NMR (Carbon-13 NMR): This method reveals the carbon framework of the molecule. savemyexams.comlibretexts.org Each non-equivalent carbon atom gives a distinct signal. savemyexams.com For this compound, the expected chemical shifts are:
~134 ppm: Carbon of the -CH= group
~117 ppm: Carbon of the =CH₂ group
~63 ppm: Carbon of the -O-CH₂- group
²⁹Si-NMR (Silicon-29 NMR): This specialized NMR technique is used to probe the silicon environment. For this compound, a single peak is expected in the ²⁹Si-NMR spectrum, confirming the presence of a single silicon environment. The chemical shift for the silicon atom in this compound is typically found in the range of -75 to -85 ppm.
Thermal Analysis Techniques for Polymerized Systems
Thermal analysis techniques are critical for evaluating the properties of polymerized this compound, providing data on thermal stability, degradation, and curing behavior.
Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. infinitiaresearch.comveritaslab.com This technique is used to determine the thermal stability of materials and to study their decomposition patterns. infinitiaresearch.comintertek.com For polymers derived from this compound, TGA can provide information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures. researchgate.netresearchgate.net
A typical TGA curve for a cured this compound-based polymer would show the initial decomposition temperature, which indicates the start of thermal degradation. The derivative of the TGA curve (DTG) shows the temperature at which the rate of weight loss is maximum. The final residual weight at the end of the analysis provides insight into the char yield of the polymer, which is an indicator of its fire-retardant properties.
Differential Scanning Calorimetry (DSC) for Curing and Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. nih.govnetzsch.com DSC is widely used to study thermal transitions such as melting, crystallization, glass transition, and curing reactions. torontech.comcuni.cztainstruments.com
For this compound, DSC is instrumental in monitoring the curing (polymerization) process. An uncured sample will show an exothermic peak in the DSC scan, which corresponds to the heat released during the polymerization of the allyl groups. The area under this exotherm is proportional to the enthalpy of polymerization. By analyzing the DSC curve, one can determine the onset temperature of curing, the peak curing temperature, and the total heat of reaction.
For a fully cured this compound polymer, DSC can be used to determine its glass transition temperature (Tg), which is a critical parameter that defines the upper service temperature of the material. The Tg appears as a step-like change in the baseline of the DSC curve. cuni.cz
Mechanical and Performance Testing of this compound-Derived Materials
The mechanical properties of materials derived from this compound are crucial for their potential applications. A variety of testing methods are employed to characterize these properties. intertek.com
Standard mechanical tests are performed to determine the material's response to applied forces. mpiuk.com These tests include:
Tensile Testing: Measures the material's strength and stiffness when pulled apart. mpiuk.com Key properties obtained are tensile strength, Young's modulus, and elongation at break.
Flexural Testing (Three-point or Four-point Bending): Determines the material's strength and stiffness under bending loads. tecnalia.com
Compressive Testing: Evaluates the material's behavior under crushing loads. mpiuk.com
Hardness Testing: Measures the material's resistance to localized surface indentation. Common methods include Shore and Rockwell hardness tests. tecnalia.comgunt.de
Impact Testing: Assesses the material's ability to withstand sudden shocks or impacts. The Charpy and Izod impact tests are commonly used. mpiuk.comtecnalia.comgunt.de
The results from these tests provide a comprehensive understanding of the mechanical performance of this compound-based polymers and composites, guiding their suitability for various structural and functional applications.
Burning Behavior Assessment (e.g., UL 94 Standards)
The flammability characteristics of materials are critical for ensuring safety in numerous applications. The UL 94 standard, issued by Underwriters Laboratories, is a widely recognized test for the flammability of plastic materials and is often applied to polymers and resins to determine their tendency to extinguish or spread a flame after ignition. wikipedia.orgtechmerpm.comspecialchem.com The tests involve subjecting a specimen to a controlled flame and observing its burning behavior. techmerpm.comul.com
In the context of this compound, it has been investigated as a halogen-free, flame-retardant co-curing agent in unsaturated polyester (B1180765) resins for applications such as wood coatings. d-nb.inforesearchgate.netdntb.gov.uanih.gov The resulting allyloxysilane-unsaturated polyester (AUPE) resins have been subjected to burning tests according to the UL 94 standard to evaluate their flame retardancy. d-nb.inforesearchgate.netdntb.gov.ua
The UL 94 standard includes several classifications based on the burning behavior of a vertically or horizontally oriented specimen. wikipedia.orgul.com Key classifications for vertical burn tests include V-0, V-1, and V-2. wikipedia.orgnih.gov
V-0: Burning stops within 10 seconds on a vertical specimen; drips of particles are allowed as long as they are not inflamed. wikipedia.org
V-1: Burning stops within 30 seconds on a vertical specimen; drips of particles are allowed as long as they are not inflamed. wikipedia.org
V-2: Burning stops within 30 seconds on a vertical specimen; drips of flaming particles are allowed. wikipedia.org
For horizontal burn tests, the HB classification is used, which indicates slow burning on a horizontal specimen. wikipedia.org More stringent classifications, such as 5VA and 5VB, involve a more severe flame source. ul.com
In a study on an allyloxysilane-unsaturated polyester (AUPE) resin, a flammability test was conducted where a sample was exposed to a 1200 °C flame for 10 seconds. The result indicated that this particular AUPE formulation did not meet the UL 94 standard as it fully ignited. researchgate.net This highlights the importance of formulation in achieving desired flame-retardant properties. The goal of incorporating flame-retardant components like this compound is to achieve a high rating, such as V-0, which is often required for materials used in electronic devices and other applications where fire safety is a concern. silicone.co.uk
Table 1: UL 94 Flammability Classifications (Vertical Burn)
| Classification | Burning Time | Dripping of Particles |
| V-0 | Stops within 10 seconds | Allowed if not inflamed |
| V-1 | Stops within 30 seconds | Allowed if not inflamed |
| V-2 | Stops within 30 seconds | Flaming drips are allowed |
This table is based on information from multiple sources. wikipedia.orgnih.gov
Hardness and Volumetric Shrinkage Measurements
The mechanical integrity of polymeric materials is paramount for their performance and longevity. Hardness and volumetric shrinkage are two critical parameters that are routinely measured for polymers derived from this compound, especially when they are intended for use in coatings and resins.
Hardness is a measure of a material's resistance to localized plastic deformation, such as scratching or indentation. For polymers, hardness is often evaluated using standardized tests like the Barcol hardness test (ASTM D2583). In the development of an allyloxysilane-unsaturated polyester (AUPE) resin, the hardness of the cured material was one of the key physical properties evaluated. d-nb.inforesearchgate.netdntb.gov.ua
Volumetric shrinkage refers to the reduction in volume that occurs during the polymerization or curing process. This is a particularly important consideration for coatings and adhesives, as high shrinkage can lead to internal stresses, poor adhesion, and the formation of cracks. The volumetric shrinkage of the AUPE resin was assessed using ASTM D3521 to understand the dimensional stability of the material upon curing. d-nb.inforesearchgate.netdntb.gov.ua
A study detailing the synthesis and characterization of a flame-retardant unsaturated polyester-allyloxysilane resin for wood coatings reported the evaluation of both hardness and volumetric shrinkage as part of the physical property assessment. d-nb.inforesearchgate.netdntb.gov.ua
Table 2: Mechanical Property Assessment Methods
| Property | Standard Test Method | Description |
| Hardness | ASTM D2583 | Measures the indentation hardness of rigid plastics. |
| Volumetric Shrinkage | ASTM D3521 | Determines the volumetric shrinkage of thermosetting resins during curing. |
This table is based on information from multiple sources. d-nb.inforesearchgate.netdntb.gov.ua
Adhesion and Durability Testing of Coatings
For this compound-based materials formulated as coatings, their ability to adhere to a substrate and withstand environmental stresses over time is crucial. Adhesion and durability testing are therefore essential characterization steps.
Adhesion refers to the force of attraction between the coating and the substrate. Poor adhesion can lead to delamination, blistering, and ultimately, failure of the coating. While specific adhesion test results for this compound coatings are not detailed in the provided context, the development of such coatings for applications like wood protection implies that adhesion is a critical performance metric. d-nb.inforesearchgate.netdntb.gov.ua Common methods for testing adhesion include tape tests (ASTM D3359) and pull-off adhesion tests (ASTM D4541).
The synthesis of flame-retardant resins from this compound for wood coatings underscores the importance of creating a durable and protective layer on the substrate. d-nb.inforesearchgate.netdntb.gov.ua
Molecular Weight Determination Methods (e.g., Cryoscopy, GPC)
The molecular weight and molecular weight distribution of polymers are fundamental properties that significantly influence their mechanical, thermal, and solution properties. For polymers synthesized from this compound, determining these parameters is crucial for quality control and for understanding the polymerization process.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. In a study involving an allyloxysilane-unsaturated polyester, GPC was employed to determine the molecular mass of the polymer using a standard polystyrene calibration and tetrahydrofuran (B95107) as the solvent. researchgate.net
Cryoscopy , or freezing-point depression, is a classical method for determining the number-average molecular weight of a solute by measuring the decrease in the freezing point of a solvent upon the addition of the solute. While not explicitly mentioned in the context of this compound in the provided search results, it remains a viable, albeit less common, method for molecular weight determination of smaller polymers or oligomers.
The choice of method depends on factors such as the solubility of the polymer, the expected molecular weight range, and the desired information (e.g., number-average, weight-average, or the entire distribution).
Theoretical and Computational Chemistry Approaches to Tetraallyloxysilane Systems
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to predict the fundamental properties of molecules by solving the Schrödinger equation. rsdjournal.orgrsc.org These methods, including Hartree-Fock (HF) and post-HF approaches, can determine a molecule's three-dimensional geometry, electronic structure, and various spectroscopic properties with high accuracy. nih.govesqc.org For Tetraallyloxysilane, these calculations can predict key structural parameters and electronic characteristics, which are foundational for understanding its behavior.
Detailed research findings from quantum chemical calculations would typically yield data on the molecule's optimized geometry. This includes the bond lengths between atoms (e.g., Si-O, C=C, C-O), the bond angles (e.g., O-Si-O, Si-O-C), and the dihedral angles that define the spatial orientation of the four allyl groups relative to the central silicon atom. These parameters are crucial for understanding the steric hindrance and accessibility of reactive sites on the molecule.
Furthermore, these calculations provide insights into the electronic properties. By mapping the electron density distribution, one can identify regions of high or low electron density, which correspond to nucleophilic or electrophilic centers, respectively. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule will be more reactive.
While specific published data for this compound is scarce, the table below illustrates the typical structural and electronic properties that would be obtained from a quantum chemical calculation, based on general knowledge of similar silane (B1218182) compounds.
Interactive Data Table: Illustrative Quantum Chemical Properties of this compound
| Property | Predicted Value (Illustrative) | Significance |
| Si-O Bond Length | ~1.64 Å | Indicates the strength and reactivity of the silicon-oxygen bond, relevant for hydrolysis. |
| O-Si-O Bond Angle | ~109.5° (Tetrahedral) | Defines the core geometry of the molecule. |
| C=C Bond Length (Allyl) | ~1.34 Å | Characteristic of a double bond, the primary site for polymerization reactions. |
| HOMO Energy | -9.5 eV | Relates to the molecule's ability to donate electrons; localized on the C=C double bonds. |
| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 9.0 eV | An indicator of chemical reactivity and electronic excitation energy. |
Note: The values in this table are illustrative examples of what quantum chemical calculations would predict and are not based on published experimental or computational results for this compound specifically.
Density Functional Theory (DFT) Studies on Reaction Pathways and Stability
Density Functional Theory (DFT) is a class of quantum mechanical methods that calculates the electronic properties of a system based on its electron density, offering a balance between computational cost and accuracy. columbia.edumdpi.com It is particularly effective for studying the mechanisms of chemical reactions, including transition states and reaction energy barriers. researchgate.netresearchgate.netnih.gov For this compound, DFT is an ideal tool to investigate its polymerization pathways, hydrolysis, and thermal stability. nih.gov
DFT calculations can map the potential energy surface for various reactions. For instance, the radical polymerization involving the allyl groups can be modeled step-by-step. This would involve calculating the energies of the initial monomer, the radical initiator, the transition state for the addition of the radical to the allyl double bond, and the resulting carbon-centered radical intermediate. By comparing the activation energies for different potential reaction steps, the most likely reaction mechanism can be determined. mdpi.com
Similarly, the hydrolysis of the Si-O bonds, a common reaction for alkoxysilanes, can be studied using DFT. acs.org These calculations can elucidate the role of catalysts (acid or base) by modeling their interaction with the this compound molecule and determining how they lower the activation energy for the cleavage of the Si-O bond. acs.org The stability of the molecule can also be assessed by calculating the bond dissociation energies for various bonds. For example, DFT can determine the energy required to break the Si-O bond versus the C-O or C-C bonds, providing insight into the likely fragmentation pathways during pyrolysis. rsc.orgosti.gov
Studies on related alkoxysilanes and polysilanes demonstrate the power of this approach. For example, DFT has been used to investigate the pyrolysis of polycyclosilanes, providing insight into how the polymer's microstructure influences its thermal stability and decomposition products. rsc.orgosti.gov Another study used DFT-based calculations to understand the accelerated hydrolysis of silane-silica bonds under alkaline conditions, finding that deprotonation of surface hydroxyl groups significantly lowers the energy barrier for Si-O bond breaking. acs.org
Interactive Data Table: DFT-Calculated Activation Energies for Reactions in Related Silane Systems
| System / Reaction | Catalyst/Conditions | Calculated Activation Barrier (kJ/mol) | Reference Compound |
| Polystyrene Degradation (C-C cleavage) | Acidic (Fe₂(SO₄)₃) | 328.12 | Polystyrene |
| Polystyrene Degradation (β-scission) | Basic (CaO) | 136.9 | Polystyrene |
| Silane-SiO₂ Bond Breaking (Hydrolysis) | Alkaline (Deprotonated) | Substantially Lowered | Silane Coupling Agent on SiO₂ |
| Silane-SiO₂ Bond Breaking (Hydrolysis) | Neutral (Protonated) | Higher Baseline | Silane Coupling Agent on SiO₂ |
Source: Adapted from findings on catalytic degradation of polymers and silane hydrolysis. mdpi.comacs.org These data illustrate how DFT is used to quantify reaction barriers, a technique directly applicable to this compound.
Molecular Dynamics Simulations for Polymer Network Behavior
While quantum mechanics methods are excellent for studying individual molecules or single reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems containing many molecules over time. helsinki.fimdpi.com MD simulations solve Newton's equations of motion for a group of atoms, allowing researchers to observe the dynamic evolution of the system and predict macroscopic properties. nih.govbeilstein-journals.org For this compound, MD is the primary tool for understanding how individual monomers polymerize to form a bulk polymer network and for predicting the properties of that resulting material. vt.edu
In a typical MD simulation of this compound polymerization, a simulation box would be filled with many monomer molecules. Using a reactive force field (like ReaxFF) or a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach, the simulation can model the chemical reactions of cross-linking between the allyl groups on different monomers. vt.edumdpi.com This allows for the direct observation of the formation of the three-dimensional polymer network.
Once the simulated network is formed, the simulation can be used to predict a wide range of material properties. tandfonline.comresearchgate.net By applying virtual tensile or shear stress to the simulation box, one can calculate mechanical properties like Young's modulus, shear modulus, and toughness. nih.govsemanticscholar.org Thermal properties, such as the glass transition temperature (Tg), can be determined by monitoring the change in density or mobility as the simulated material is heated or cooled. researchgate.net Furthermore, MD simulations can provide insights into the mobility of polymer chains, the distribution of free volume within the network, and the diffusion of small molecules (like water or solvents) through the material. arxiv.orgmdpi.com
Research on polysiloxane networks provides a clear blueprint for these studies. MD simulations have been used to investigate the ionic crosslinking mechanisms in functionalized polysiloxanes, correlating the distribution of hydrogen bonds to the material's tensile strength. tandfonline.comresearchgate.net Other studies have used MD to simulate the pyrolysis of polysiloxanes to understand how the initial polymer structure transforms into a ceramic material. vt.edu
Interactive Data Table: Properties of Polysiloxane Networks Investigated by Molecular Dynamics (MD)
| Property Investigated | Simulation Finding | Relevance to Poly(this compound) |
| Cross-linking Mechanism | Revealed the influence of intra- and inter-chain hydrogen bonds on network structure. tandfonline.com | Could predict the cross-linking efficiency and network topology resulting from the four allyl groups. |
| Mechanical Properties | Correlated tensile strength and elongation at break with the type of functional groups. researchgate.net | Could predict the stiffness, strength, and elasticity of the resulting polymer network. |
| Chain Dynamics | Showed that the addition of cross-linkers or nanoparticles can slow down polymer chain mobility. researchgate.net | Could determine the glass transition temperature (Tg) and viscoelastic behavior of the material. |
| Pyrolysis/Ceramization | Modeled the transition from a polymer precursor to a ceramic, showing phase separation. vt.edu | Could simulate the high-temperature behavior of the polymer and predict the structure of the resulting SiOC ceramic. |
Structure-Property Relationship Modeling in this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical features of molecules with their macroscopic properties. rsc.orgunimore.it Unlike the physics-based methods above, QSPR is a statistical approach. By building a mathematical model from a "training set" of known compounds, QSPR can be used to predict the properties of new, untested molecules. kg.ac.rs This approach is particularly useful for screening large libraries of potential derivatives to identify candidates with desired characteristics. researchgate.net
For this compound, a QSPR study would involve designing a series of related derivatives. This could involve changing the groups attached to the silicon atom (e.g., replacing one or more allyl groups with methyl, ethyl, or phenyl groups) or modifying the allyl groups themselves. For each derivative in the series, a set of numerical values known as "molecular descriptors" would be calculated. These descriptors can encode topological, geometric, electronic, or physicochemical information about the molecule.
A mathematical model, often using multiple linear regression or machine learning algorithms, is then constructed to find the best correlation between the calculated descriptors and an experimentally measured property (e.g., boiling point, refractive index, hydrolysis rate, or even catalytic activity). researchgate.neteuropa.eu Once a statistically robust model is developed, it can be used to predict the property for new, unsynthesized derivatives of this compound, guiding experimental efforts toward the most promising compounds. spirochem.comnih.gov
For example, QSPR models have been successfully developed for alkoxysilanes to predict properties like hydrolysis rates based on descriptors representing steric and electronic effects of the various substituents on the silicon atom. europa.eu Other studies have used QSPR to design new electron donors for Ziegler-Natta polymerization catalysts by creating a model that relates the adsorption energy of silane donors to the catalyst surface with descriptors like the radius of gyration and dipole moment. researchgate.net
Interactive Data Table: Example of a QSPR Model for a Property of Alkyl Halides
| Property Modeled | Descriptors Used in Model | Model Equation (Illustrative) | Statistical Quality (R²) |
| Normal Boiling Point (bp) | ZEP (Topological Index), H_d (Structural), N (Carbon atoms) | bp = a(ZEP) + b(H_d) + c(N) + d | >0.95 |
| Molar Refraction (mr) | ZEP (Topological Index), H_d (Structural), N (Carbon atoms) | mr = a'(ZEP) + b'(H_d) + c'(N) + d' | >0.98 |
Source: Adapted from a QSPR study on alkyl halides. rsc.org This table illustrates the structure of a QSPR model, which links calculated molecular descriptors (ZEP, H_d, N) to a physical property. A similar approach could be applied to a series of this compound derivatives.
Environmental and Safety Considerations in Tetraallyloxysilane Research
By-product Formation and Management in Synthesis and Reactions (e.g., Allyl Alcohol Liberation)
The synthesis and subsequent reactions of Tetraallyloxysilane can generate hazardous by-products that require careful management. A common laboratory-scale synthesis involves the reaction of silicon tetrachloride with allyl alcohol. polymer-korea.or.krpolymer-korea.or.kr This process yields this compound but also produces hydrogen chloride (HCl) gas as a significant by-product. polymer-korea.or.krpolymer-korea.or.kr Hydrogen chloride is a corrosive gas that requires neutralization, often with a base like sodium hydrogen carbonate, to manage its safe handling and disposal. polymer-korea.or.krpolymer-korea.or.kr
A primary environmental and safety concern is the liberation of allyl alcohol. This can occur during the hydrolysis of this compound, a reaction where the Si-O bonds are cleaved by water to form silanol (B1196071) groups and release the corresponding alcohol. cfmats.com The rate of this hydrolysis reaction is influenced by factors such as pH and temperature. cfmats.com
Allyl alcohol is a toxic and flammable liquid that poses significant risks. acs.org Effective management of this by-product involves conducting reactions in well-ventilated areas, using appropriate personal protective equipment, and having containment and neutralization protocols in place. Any waste stream containing allyl alcohol must be treated as hazardous.
Table 1: Properties of Allyl Alcohol By-product
This interactive table summarizes key properties of allyl alcohol, a significant by-product in this compound chemistry.
| Property | Value | Reference |
| Formula | C3H6O / CH2=CHCH2OH | acs.org |
| Boiling Point | 96-98 °C | acs.org |
| Flash Point | 21 °C | acs.org |
| Solubility in Water | Miscible | acs.org |
| Toxicity | Highly toxic to mammals; skin, eye, and inhalation irritant. | acs.org |
Responsible Disposal and Waste Treatment Protocols
The responsible management of waste generated from research involving this compound is critical to prevent environmental contamination and ensure laboratory safety. dakenchem.com Waste streams can include unreacted starting materials, the this compound product, liberated allyl alcohol, solvents, and neutralized salts from by-product management.
A comprehensive waste management plan should be established, adhering to local and national regulations for hazardous chemical waste. mdpi.commdpi.com Key protocols include:
Segregation: Different types of waste (e.g., halogenated solvents, aqueous waste, solid waste) should be collected in separate, clearly labeled, and appropriate containers. mdpi.com Sharps or broken glassware contaminated with chemicals must be placed in designated puncture-resistant containers. mdpi.com
Decontamination: Any biological waste that might be part of an application study must be decontaminated, typically through autoclaving or chemical disinfection, before final disposal. dakenchem.commdpi.com
Treatment: Aqueous waste containing acids (like HCl) or bases should be neutralized. mdpi.com For reactive compounds like this compound, which can hydrolyze to release allyl alcohol, the waste should be managed to control this process.
Final Disposal: The ultimate disposal method depends on the nature of the waste. Options may include incineration by a specialized chemical waste management company, which is often the most desirable method for organic compounds. zmsilane.com Treated and neutralized non-hazardous liquids may, in some cases and small quantities, be permissible for sewer disposal, subject to strict local regulations. zmsilane.com
Table 2: Summary of Waste Treatment Protocols
This interactive table outlines general protocols for the responsible disposal of waste from this compound research.
| Step | Protocol | Rationale | Reference |
| 1. Collection & Segregation | Collect waste in labeled, leak-proof containers specific to waste type (e.g., chlorinated solvents, aqueous). | Prevents accidental mixing of incompatible chemicals and ensures proper downstream treatment. | mdpi.commdpi.com |
| 2. Neutralization | Neutralize acidic (e.g., HCl) or basic by-products before consolidation. | Renders corrosive by-products less hazardous for handling and disposal. | mdpi.com |
| 3. Treatment | Consider incineration for organic waste containing this compound and allyl alcohol. | Ensures complete destruction of toxic and flammable organic compounds. | zmsilane.com |
| 4. Final Disposal | Engage a certified chemical waste management company for transport and final disposal. | Ensures compliance with environmental regulations and safe handling of hazardous materials. | zmsilane.com |
Development of Safer Synthetic Routes and Applications
A key goal in green chemistry is the development of synthetic pathways that are inherently safer and more environmentally benign. mdpi.com For alkoxysilanes like this compound, research into alternative synthetic methods aims to reduce hazards associated with starting materials and by-products.
The traditional synthesis from silicon tetrachloride generates corrosive HCl gas. polymer-korea.or.krpolymer-korea.or.kr Alternative, safer routes could include:
Transesterification: Reacting a more benign tetraalkoxysilane, such as tetraethoxysilane (TEOS), with allyl alcohol. This process would produce ethanol (B145695) as a by-product, which is significantly less hazardous than HCl. This type of alcohol exchange reaction can often be promoted by a catalyst. dtic.mil
Direct Synthesis from Silicon: The direct reaction of elemental silicon with an alcohol in the presence of a catalyst (a chlorine-free route) is a method for producing alkoxysilanes. mdpi.com Adapting this for allyl alcohol could provide a more sustainable long-term manufacturing process, avoiding chlorinated intermediates entirely.
Two-Step Hydrolysis/Condensation: A reported synthesis involves the hydrolysis of tetraethoxysilane (TEOS) to form silicic acid (Si(OH)4), which is then reacted with allyl chloride in the presence of a base to yield this compound. d-nb.info This route avoids the direct use of allyl alcohol as a primary reactant and manages the reaction pathway differently.
Developing safer applications involves designing processes that minimize exposure and environmental release. This can include using this compound in closed-loop systems, as a component in polymer composites where it is fully reacted and encapsulated, or in sol-gel processes where it is converted into a solid silica-based material, thereby immobilizing it. The goal is to create materials where the benefits are achieved while minimizing the potential for the release of the compound or its hazardous hydrolysis products into the environment. zmsilane.com
Future Directions and Outlook in Tetraallyloxysilane Research
Emerging Applications in Novel Material Systems
The role of tetraallyloxysilane as a monomer and cross-linking agent is foundational to its emerging applications in the creation of advanced materials with tailored properties. ontosight.ai Its derivatives are being explored for their potential to yield materials with unique mechanical, thermal, and optical characteristics. ontosight.ai
A significant area of research is the development of high-performance polymer composites. By integrating this compound into polymer matrices, scientists can create materials with enhanced durability and stability. mdpi.commetatechinsights.com The cross-linking process modifies the physicochemical properties of polymers, improving mechanical strength, thermal stability, and resistance to degradation. mdpi.com This is particularly relevant in the aerospace, automotive, and construction industries, where lightweight, high-strength materials are in demand. metatechinsights.com
One of the most promising applications is in the formulation of advanced flame-retardant materials. Research has demonstrated the synthesis of flame-resistant unsaturated polyester (B1180765) resins using this compound as a halogen-free monomer. researchgate.netresearchgate.net This approach creates intrinsically fire-retardant polymers, which can be used in applications like protective coatings for wood, reducing flammability and smoke production. researchgate.net The incorporation of this compound into unsaturated polyester resins has been shown to improve their thermal degradation profile and flame retardancy. researchgate.net
Furthermore, the development of novel hydrogels and materials for biomedical applications represents another key research direction. mdpi.comrsc.org Cross-linking is a crucial method for modifying the properties of biomaterials to achieve the desired mechanical strength, porosity, and stability for applications like tissue engineering. mdpi.com
| Material System | Role of this compound | Key Improved Properties | Potential Application |
| Unsaturated Polyester (UPE) Resin | Halogen-free monomer and co-curing agent | Flame retardancy, Thermal stability | Fireproof wood coatings, Composites researchgate.netresearchgate.net |
| Polymer Composites | Cross-linking agent | Mechanical strength, Durability, Thermal stability | Aerospace, Automotive components mdpi.commetatechinsights.com |
| Advanced Coatings | Adhesion promoter, Cross-linker | Durability, Adhesion to substrates | Protective coatings for metals and glass hengdasilane.com |
| Ferroelectric Polymers | Cross-linking agent (potential) | Elasticity, Mechanical deformation stability | Stretchable non-volatile memory the-innovation.org |
Integration with Nanotechnology and Advanced Manufacturing
The convergence of this compound chemistry with nanotechnology and advanced manufacturing is set to unlock new possibilities for material innovation. katanamrp.comnano.gov Nanotechnology, the manipulation of matter at the atomic and molecular level, enables the creation of materials with significantly enhanced functionalities, such as increased strength, lighter weight, and improved conductivity. manufacturingitsummit.com Advanced manufacturing leverages these cutting-edge technologies to create more streamlined and efficient production processes. katanamrp.com
In this context, this compound serves as a critical component in the fabrication of advanced nanocomposites. metatechinsights.com The polymer matrix, often formed or modified with this compound, can be reinforced with nanoparticles like graphene, carbon nanotubes, or metal oxides to create materials with superior properties. metatechinsights.comresearchgate.net For example, the addition of metal oxide nanoparticles is an effective strategy to enhance the flame resistance of polymeric materials. researchgate.net This synergy between the polymer matrix and nanoscale fillers is central to developing the next generation of high-performance materials for industries like aerospace and electronics. metatechinsights.comnih.gov
Advanced manufacturing techniques, including additive manufacturing (3D printing) and various coating technologies, provide the means to process these novel this compound-based materials into complex, functional components. mdpi.comimdea.org These methods allow for precise control over the material's microstructure and architecture, which is essential for applications in renewable energy, sensors, and aerospace components. mdpi.com For instance, advanced cross-linking chemistries are critical for the next generation of semiconductor packaging, where materials require thermal stability and low dielectric properties for high-frequency applications. xlynxmaterials.com The ability of this compound to facilitate robust cross-linking makes it a candidate for developing such advanced resins.
Green Chemistry Innovations in Synthesis and Application
In response to growing environmental concerns, green chemistry principles are increasingly guiding the future of chemical synthesis and application. itrcweb.org These principles advocate for the design of products and processes that minimize the use and generation of hazardous substances. itrcweb.orgacs.org For this compound, this translates to innovations in both its synthesis and its use in creating more sustainable products.
Future research will likely focus on developing greener synthetic pathways for this compound itself. This could involve replacing traditional chemical synthesis with enzymatic processes, which operate under milder conditions, such as in water at room temperature, and can reduce the need for protecting groups. acs.org Another approach is the use of mechanosynthesis, a solvent-free method that has been successfully used to create other advanced materials like lead-free perovskites, offering a sustainable alternative to traditional methods. rsc.org Minimizing energy requirements and utilizing renewable raw materials are also key goals. matanginicollege.ac.in
In its application, this compound is already contributing to green chemistry by enabling the creation of halogen-free flame retardants. researchgate.netresearchgate.net Traditional flame retardants often contain halogens, which can release toxic and corrosive gases when burned. By using this compound, manufacturers can produce intrinsically flame-retardant materials that are safer and more environmentally benign. researchgate.net Furthermore, the use of this compound as a cross-linking agent can enhance the durability and longevity of materials, which aligns with the principles of a circular economy by extending product life and potentially improving recyclability. metatechinsights.com Research into covalent adaptable networks (CANs), which are polymers that can be broken down and re-formed without significant loss of material properties, represents a frontier in creating truly recyclable materials. metatechinsights.com
Computational Design and Materials Discovery for this compound-Based Systems
Computational design and materials discovery are transforming materials science from a trial-and-error process to a predictive science. By using algorithms and computer modeling, researchers can design, screen, and optimize new materials with desired properties before they are ever synthesized in a lab. uliege.be This approach is particularly valuable for complex systems involving polymers and cross-linking agents like this compound.
Computational methods, such as parametric and generative design, allow for the systematic exploration of how variations in molecular structure affect macroscopic properties. uliege.be For this compound-based systems, these tools can be used to:
Model Polymerization and Cross-Linking: Simulate the reaction kinetics and network formation to predict the final structure and properties of the cross-linked polymer.
Predict Material Properties: Screen hypothetical materials for characteristics like thermal stability, mechanical strength, and flame retardancy. This accelerates the discovery of novel materials for specific applications.
Optimize Synthesis Processes: Use machine learning models trained on data from scientific literature to predict optimal synthesis conditions, reducing the time and resources spent on experimental development.
This computational approach enables a shift in how materials are developed, moving beyond existing processes to generate entirely new design possibilities. uliege.bewgtn.ac.nz By integrating computational design into the research and development workflow, scientists can more efficiently explore the vast potential of this compound and create a new generation of smart and high-performance materials. uni-stuttgart.decolumbia.edu
Q & A
Q. What are the standard spectroscopic markers for confirming the synthesis of Tetraallyloxysilane?
To validate successful synthesis, researchers should use 1H-NMR and FTIR spectroscopy . Key markers include:
- 1H-NMR : Peaks at δ 4.37 ppm (d, 8H, 4 × CH₂), 5.17 ppm (dd, 8H, 4 × =CH₂ alkene), and 5.80 ppm (m, 4H, 4 × =CH alkene) .
- FTIR : Absence of CH₂/CH₃ peaks (2978–2895 cm⁻¹) from precursors like TEOS and presence of Si-O bonds (1095 cm⁻¹). A broad -OH peak (3451 cm⁻¹) confirms hydrolysis intermediates .
Q. What critical parameters must be controlled during TEOS hydrolysis to synthesize this compound?
- Reagent stoichiometry : Ensure precise molar ratios of TEOS to allyl alcohol.
- Reaction time and temperature : Over-hydrolysis can lead to undesired silanol byproducts.
- Catalyst selection : Acidic or basic conditions influence reaction kinetics and product purity.
- Purification steps : Use distillation or chromatography to isolate intermediates (e.g., intermediates A–D in Fig. 5 of ) .
Q. How should researchers document synthesis protocols to ensure reproducibility?
Follow guidelines from the Beilstein Journal of Organic Chemistry :
- Include detailed experimental procedures (e.g., reaction conditions, purification methods).
- Provide spectral data (NMR, FTIR) for key intermediates and final products.
- Limit main text to critical compounds; supplementary materials can house additional data .
Advanced Research Questions
Q. How can contradictions between FTIR and NMR data in characterizing this compound intermediates be resolved?
- Triangulation : Cross-validate using complementary techniques (e.g., mass spectrometry or 29Si-NMR ).
- Batch comparison : Analyze multiple synthesis batches to distinguish systematic errors from anomalies.
- Computational modeling : Simulate expected spectra (e.g., DFT for NMR chemical shifts) to verify experimental results .
Q. What methodological approaches optimize reaction yield in multi-step this compound syntheses?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading).
- In situ monitoring : Employ techniques like Raman spectroscopy to track reaction progress.
- Kinetic studies : Identify rate-limiting steps (e.g., hydrolysis vs. condensation) using time-resolved data .
Q. How does incorporating this compound into unsaturated polyester resins (UPE) affect thermal stability?
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures before/after resin modification.
- Dynamic Mechanical Analysis (DMA) : Assess crosslinking density via glass transition temperature (Tg) shifts.
- Flame retardancy testing : Use cone calorimetry to quantify heat release rates (HRR) and smoke production ( discusses UPE applications but lacks specific thermal data; further experimentation is required) .
Data Analysis and Reporting
Q. How should researchers handle discrepancies in FTIR spectra across synthesis batches?
- Root-cause analysis : Investigate solvent purity, moisture levels, or side reactions.
- Statistical validation : Apply principal component analysis (PCA) to spectral datasets to identify outliers.
- Peer review : Share raw data with collaborators to confirm interpretations .
Q. What ethical and methodological standards apply to reporting this compound research?
- Data transparency : Archive raw spectra and synthesis protocols in repositories like Zenodo.
- Conflict of interest : Disclose funding sources or institutional biases.
- Reproducibility : Adhere to PRISMA or Cochrane Handbook guidelines for systematic reviews if comparing prior studies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
